molecular formula C19H17N5O3S B2870086 3-((1-(Quinolin-8-ylsulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile CAS No. 2034231-14-4

3-((1-(Quinolin-8-ylsulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile

Cat. No.: B2870086
CAS No.: 2034231-14-4
M. Wt: 395.44
InChI Key: DYFJZQFIPXZFTG-UHFFFAOYSA-N
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Description

3-((1-(Quinolin-8-ylsulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile is a heterocyclic compound featuring a pyrazine-2-carbonitrile core linked via an ether bond to a piperidin-3-yl group, which is further substituted with a quinolin-8-ylsulfonyl moiety. The sulfonyl group enhances polarity, while the quinoline and pyrazine moieties may contribute to π-π stacking interactions in biological targets .

Properties

IUPAC Name

3-(1-quinolin-8-ylsulfonylpiperidin-3-yl)oxypyrazine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O3S/c20-12-16-19(23-10-9-21-16)27-15-6-3-11-24(13-15)28(25,26)17-7-1-4-14-5-2-8-22-18(14)17/h1-2,4-5,7-10,15H,3,6,11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYFJZQFIPXZFTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C2=CC=CC3=C2N=CC=C3)OC4=NC=CN=C4C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-((1-(Quinolin-8-ylsulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile is a novel compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a unique structural framework that combines a quinoline moiety with a piperidine and pyrazine, suggesting a multifaceted mechanism of action. The following sections will detail its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C15H15N5O2S\text{C}_{15}\text{H}_{15}\text{N}_{5}\text{O}_{2}\text{S}

Key features include:

  • Quinoline moiety : Known for its diverse biological activities, particularly in antitumor and antimicrobial applications.
  • Piperidine ring : Often associated with various pharmacological properties, enhancing the overall bioactivity of the compound.
  • Pyrazine core : Contributes to the compound's lipophilicity and potential interaction with biological targets.

Antitumor Activity

Research indicates that pyrazine derivatives, including those similar to this compound, exhibit significant antitumor properties. In particular:

  • Mechanisms : These compounds have shown inhibitory effects on key oncogenic pathways, including BRAF(V600E) and EGFR signaling pathways .
  • Case Studies : A study demonstrated that derivatives with similar structures inhibited cancer cell proliferation in various cancer lines, including breast and colon cancer cells .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • In Vitro Studies : It exhibited promising activity against a range of pathogens. For instance, derivatives in this class showed minimum inhibitory concentrations (MIC) as low as 0.22 μg/mL against Staphylococcus aureus and Escherichia coli .
  • Mechanisms of Action : The antimicrobial activity is believed to stem from the disruption of bacterial cell membranes and inhibition of biofilm formation .

Anti-inflammatory Properties

The anti-inflammatory potential of quinoline-based compounds has been documented:

  • Research Findings : Compounds similar to this compound have demonstrated the ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in cellular models .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of compounds:

  • Substituent Effects : Variations in substituents on the quinoline or piperidine rings can significantly influence potency and selectivity.
  • Ring Modifications : Modifying the pyrazine or introducing additional functional groups can enhance solubility and bioavailability.
Structural FeatureEffect on Activity
Quinoline moietyEnhances antitumor activity
Piperidine ringIncreases binding affinity
Pyrazine coreImproves lipophilicity

Comparison with Similar Compounds

Structural Analog: 3-{[1-(4,5,6,7-Tetrahydro-1,2-benzoxazole-3-carbonyl)piperidin-3-yl]oxy}pyrazine-2-carbonitrile (BK68725)

Key Differences :

  • Substituent on Piperidine: BK68725 (CAS 2034478-92-5) replaces the quinolin-8-ylsulfonyl group with a 4,5,6,7-tetrahydro-1,2-benzoxazole-3-carbonyl moiety. This introduces a fused bicyclic oxazole system instead of the planar quinoline-sulfonyl group.
  • Molecular Weight and Formula :
    • Target Compound: Estimated molecular formula C₁₉H₁₇N₅O₃S (MW ≈ 407.44 g/mol).
    • BK68725: C₁₈H₁₉N₅O₃ (MW 353.37 g/mol) .

Table 1: Structural and Physicochemical Comparison

Feature Target Compound BK68725
Piperidine Substituent Quinolin-8-ylsulfonyl 4,5,6,7-Tetrahydrobenzoxazole-3-carbonyl
Molecular Formula C₁₉H₁₇N₅O₃S C₁₈H₁₉N₅O₃
Molecular Weight ~407.44 353.37
Key Functional Groups Sulfonyl, nitrile, quinoline Carbonyl, oxazole, nitrile

Comparison with Piperidine-Containing Pharmacological Agents

lists piperidine-based compounds (e.g., LY303870, GR159897) with diverse substituents. While these share a piperidine scaffold, critical distinctions include:

  • Functionalization: The target compound’s quinoline-sulfonyl group is distinct from LY303870’s indole-acetamide or GR159897’s sulfinylmethyl-methoxy motifs.
  • Biological Relevance : Many piperidine derivatives in target G-protein-coupled receptors (e.g., neurokinin or opioid receptors). The target compound’s biological activity remains uncharacterized, but its sulfonyl-pyrazine system may favor kinase or protease inhibition .

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